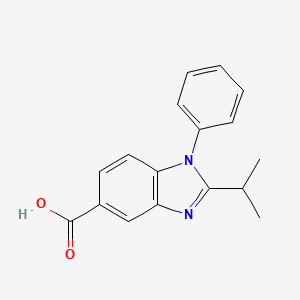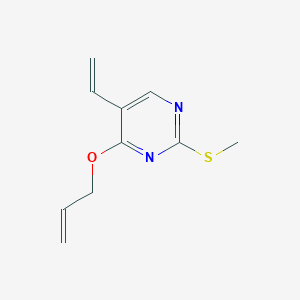![molecular formula C14H13Cl2N3OS2 B13872700 N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]thiomorpholine-4-carboxamide](/img/structure/B13872700.png)
N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]thiomorpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]thiomorpholine-4-carboxamide is a complex organic compound that belongs to the class of isothiazoles This compound is characterized by the presence of a thiomorpholine ring attached to a carboxamide group, along with chlorinated phenyl and isothiazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]thiomorpholine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Chlorinated Phenyl Group: Chlorinated phenyl groups are introduced via electrophilic aromatic substitution reactions.
Attachment of Thiomorpholine Ring: The thiomorpholine ring is attached through nucleophilic substitution reactions.
Formation of Carboxamide Group: The carboxamide group is introduced through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.
化学反応の分析
Types of Reactions
N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]thiomorpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]thiomorpholine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]thiomorpholine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the pathogen’s metabolic pathways.
類似化合物との比較
Similar Compounds
- N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]piperidine-4-carboxamide
- N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]morpholine-4-carboxamide
Uniqueness
N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]thiomorpholine-4-carboxamide is unique due to the presence of the thiomorpholine ring, which imparts specific chemical and biological properties. This distinguishes it from similar compounds that may have different ring structures, such as piperidine or morpholine rings.
特性
分子式 |
C14H13Cl2N3OS2 |
|---|---|
分子量 |
374.3 g/mol |
IUPAC名 |
N-[3-chloro-5-(2-chlorophenyl)-1,2-thiazol-4-yl]thiomorpholine-4-carboxamide |
InChI |
InChI=1S/C14H13Cl2N3OS2/c15-10-4-2-1-3-9(10)12-11(13(16)18-22-12)17-14(20)19-5-7-21-8-6-19/h1-4H,5-8H2,(H,17,20) |
InChIキー |
GTMFZDOKBVYBDK-UHFFFAOYSA-N |
正規SMILES |
C1CSCCN1C(=O)NC2=C(SN=C2Cl)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Thiazolo[5,4-b]pyridine,5-(1-piperidinyl)-](/img/structure/B13872624.png)
![2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline](/img/structure/B13872626.png)
![N-[4-(3-aminopropyl)phenyl]benzenesulfonamide](/img/structure/B13872632.png)










